2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
Description
2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a thiazole derivative characterized by a 2,3-dihydrothiazole core substituted with a p-tolyl (4-methylphenyl) group at position 4 and an ethyl ester moiety at position 3. The compound belongs to a class of heterocyclic structures known for diverse biological activities, including enzyme inhibition and plant growth regulation.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-12(15)11-10(14-13(16)18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFOOWJIQROZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172845 | |
| Record name | Ethyl 2,3-dihydro-4-(4-methylphenyl)-2-oxo-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-04-0 | |
| Record name | Ethyl 2,3-dihydro-4-(4-methylphenyl)-2-oxo-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dihydro-4-(4-methylphenyl)-2-oxo-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester (CAS Number: 886498-04-0) is a heterocyclic compound characterized by a thiazole ring substituted with a p-tolyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure suggests various reactivity patterns and interactions with biological targets, making it an interesting subject for further research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 263.32 g/mol. The thiazole moiety contributes to its chemical properties, enhancing its biological activity compared to other derivatives.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : Interaction studies have focused on the compound's binding affinities with specific enzymes, which could inform its potential therapeutic applications.
- Cytotoxicity : Evaluations of cytotoxic effects in cancer cell lines are critical for assessing its potential as an anticancer agent.
1. Antimicrobial Activity
A study highlighted the structural similarities between this compound and other thiazole derivatives known for their antimicrobial effects. For instance, derivatives such as Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate have shown promising antibacterial activity.
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | 7174192 | Contains a chlorophenyl group; studied for antibacterial properties. |
| 2-p-Tolyl-Oxazole-4-Carboxylic Acid Ethyl Ester | 92029-41-9 | Features an oxazole ring; potential anti-inflammatory effects. |
2. Enzyme Inhibition Studies
Molecular docking studies have been conducted to understand the urease inhibition properties of thiazole derivatives similar to this compound. These studies indicate that compounds with electron-withdrawing groups can enhance inhibitory activity against specific enzymes involved in metabolic pathways .
3. Cytotoxicity Assessments
In vitro evaluations have shown that thiazole derivatives exhibit varying levels of cytotoxicity against cancer cell lines. For example, compounds derived from thiazoles have been reported to demonstrate low cytotoxicity while effectively reducing cell viability in cancer models . This suggests that this compound may also possess similar properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of thiazole derivatives are heavily influenced by substituents on the phenyl ring and the thiazole core. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., p-tolyl) enhance ring stability and hydrophobic interactions, while electron-withdrawing groups (e.g., F, CF₃) increase electrophilicity and may improve metabolic stability .
- Synthetic Efficiency : One-pot methods () are superior for scalability, whereas multi-step routes () allow for greater functionalization but at the cost of yield.
- Biological Potential: Thiazole derivatives with amino or thioxo groups () show promise in drug discovery due to their hydrogen-bonding capabilities, though the target compound’s bioactivity requires empirical validation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via cyclocondensation of precursors such as substituted thiazolidinones and ethyl esters under reflux in acetic acid. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a substituted aldehyde in acetic acid (3–5 hours) yields crystalline products, which are purified via recrystallization (DMF/acetic acid) . To improve yields, optimize stoichiometric ratios (e.g., 1:1.1 molar ratio of thiazolidinone to aldehyde) and employ continuous flow reactors for scalability .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Methodology : Use a combination of 1H NMR (to confirm proton environments, e.g., aromatic protons from the p-tolyl group), IR spectroscopy (to identify carbonyl stretching at ~1700 cm⁻¹ for the ester and oxo groups), and X-ray diffraction (for crystal structure validation). Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% . Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) can verify purity .
Q. What solvents and conditions are suitable for recrystallization to achieve high-purity samples?
- Methodology : Recrystallize from a DMF/acetic acid mixture (2:1 v/v) at 60–70°C, followed by slow cooling to room temperature. This method minimizes impurities from byproducts like unreacted aldehydes .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interactions with biological targets?
- Methodology : Perform docking studies using software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 or kinases). Parameterize the compound’s electrostatic potential surfaces using DFT calculations (B3LYP/6-31G* basis set). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Conduct meta-analysis of literature data, focusing on variables like assay conditions (pH, temperature) and cell lines. For example, discrepancies in cytotoxicity may arise from differing cell permeability (e.g., HeLa vs. MCF-7 cells). Use standardized protocols (e.g., MTT assays at 48-hour incubation) and validate with orthogonal methods (e.g., flow cytometry for apoptosis) .
Q. How can regioselective functionalization of the thiazole ring be achieved for SAR studies?
- Methodology : Introduce substituents at the 4-position (p-tolyl group) via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Protect the oxo group with tert-butyldimethylsilyl (TBS) chloride before coupling, then deprotect with TBAF . Monitor reaction progress via LC-MS to avoid over-substitution.
Data Analysis and Mechanistic Insights
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
- Methodology : Use HPLC-MS/MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage). Compare retention times and fragmentation patterns with synthetic standards .
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?
- Methodology : Calculate Fukui indices (for electrophilicity) and NBO charges using Gaussian09. The electron-withdrawing ester group at position 5 increases electrophilicity at position 2, making it susceptible to nucleophilic attack by amines or thiols .
Comparative Studies
Q. How does the p-tolyl substituent affect bioactivity compared to analogs with methoxy or fluoro groups?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
